molecular formula C₅H₁₀O₅ B043027 DL-Arabinose CAS No. 147-81-9

DL-Arabinose

Cat. No.: B043027
CAS No.: 147-81-9
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-WDCZJNDASA-N
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Description

DL-Arabinose is a five-carbon sugar, also known as an aldopentose, which exists as a mixture of its two enantiomers, D-arabinose and L-arabinose. It is commonly found in nature as a component of biopolymers such as hemicellulose and pectin. This compound is used extensively in the pharmaceutical and food industries due to its properties as a sweetener and its role in various biochemical processes .

Mechanism of Action

Target of Action

DL-Arabinose, a mixture of the diastereomers D-arabinose and L-arabinose , primarily targets the L-arabinose-binding periplasmic protein , the Arabinose operon regulatory protein , and Aldose 1-epimerase . These proteins are found in Escherichia coli (strain K12) . The L-arabinose-binding periplasmic protein and the Arabinose operon regulatory protein are involved in the transport and catabolism of L-arabinose .

Mode of Action

It is known that it interacts with its targets to regulate the initiation of transcription of the arabad operon . This operon is involved in the metabolism of L-arabinose .

Biochemical Pathways

This compound is involved in the L-arabinose utilization pathway . It is converted to L-ribulose by the enzyme L-arabinose isomerase . L-ribulose is then converted to L-ribulose-5-phosphate by L-ribulokinase, which is further metabolized to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase . D-xylulose-5-phosphate is an intermediate in the pentose phosphate pathway .

Pharmacokinetics

It is known that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution .

Result of Action

The result of this compound’s action is the regulation of the metabolism of L-arabinose . This can have downstream effects on various biochemical processes, including the pentose phosphate pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvent mixtures can affect its bioavailability and efficacy . Furthermore, this compound’s stability and transformation from its constituent enantiomers can be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

DL-Arabinose interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the crystallization behavior of chiral diastereomers . It has been found that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function by modulating gene expression and cellular metabolism . It is a key component in the assembly and recycling of arabinose-containing cell wall polymers and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the formation of stable racemic compounds and influences the crystallization behavior of chiral diastereomers . It also plays a role in the interconversion of UDP-Ara p to UDP-Ara f in the cytosol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound crystallizes as a stable racemic compound and transforms quickly from its constituent enantiomers when in solution . This indicates its stability and potential long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in the de novo synthesis and interconversion of arabinose-containing cell wall polymers and proteins . It is also involved in the formation of stable racemic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Arabinose can be synthesized through the acid hydrolysis of gum arabic, followed by multiple purification steps. Another method involves the biopurification of L-arabinose from xylose mother liquor using yeast strains that metabolize other sugars but not L-arabinose . The fermentation conditions for this method include a 75-hour fermentation time at 32.5°C in a medium containing 21% xylose mother liquor .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as gum arabic or the use of biotechnological methods to enhance yield and purity. The biopurification method mentioned above is particularly cost-effective and high-performance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: DL-Arabinose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-Arabinose has a wide range of applications in scientific research:

Comparison with Similar Compounds

    D-Ribose: A component of RNA and involved in energy production.

    2-Deoxy-D-Ribose: A component of DNA.

    D-Xylose:

DL-Arabinose stands out due to its unique properties and diverse applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,3,4,5-tetrahydroxypentanal
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2
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InChI Key

PYMYPHUHKUWMLA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(C(C(C=O)O)O)O)O
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Molecular Formula

C5H10O5
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DSSTOX Substance ID

DTXSID101333192
Record name dl-Xylose
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Molecular Weight

150.13 g/mol
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Physical Description

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline]
Record name Pectin
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Solubility

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose
Record name PECTIN
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Mechanism of Action

IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT.
Record name PECTIN
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Color/Form

Coarse or fine powder, yellowish white

CAS No.

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2
Record name xylose
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Record name D-Lyxose
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Record name L-xylose
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Record name L-arabinose
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Record name Arabinose
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Record name Arabinose
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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